molecular formula C21H23N3O3S B246747 N-cyclopropyl-2-(2-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide

N-cyclopropyl-2-(2-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide

Cat. No. B246747
M. Wt: 397.5 g/mol
InChI Key: QEPKQSCHRFLIDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-2-(2-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medicine.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(2-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide is not fully understood. However, it is believed to act by inhibiting specific enzymes and signaling pathways that are involved in the development and progression of diseases. The compound has been shown to inhibit the activity of certain proteins that are involved in the growth and survival of cancer cells. It has also been found to modulate the activity of neurotransmitters in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-cyclopropyl-2-(2-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines in animal models of inflammation. The compound has also been found to reduce the levels of oxidative stress markers in animal models of Parkinson's disease. Additionally, it has been found to modulate the levels of neurotransmitters in the brain, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-cyclopropyl-2-(2-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide is its potential applications in medicine. The compound has shown promising results in preclinical studies, and further research is needed to determine its efficacy in humans. However, one of the limitations of this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.

Future Directions

There are several future directions for research on N-cyclopropyl-2-(2-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of the compound's efficacy in clinical trials for the treatment of various diseases. Additionally, further research is needed to elucidate the mechanism of action of the compound and to identify potential side effects.

Synthesis Methods

The synthesis of N-cyclopropyl-2-(2-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide involves the reaction of 2-(2-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetic acid with cyclopropylamine. The reaction is carried out in the presence of a suitable solvent and a catalyst. The yield of the compound is dependent on the reaction conditions, and optimization of the reaction parameters can lead to higher yields.

Scientific Research Applications

N-cyclopropyl-2-(2-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide has been studied extensively for its potential applications in medicine. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. The compound has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been found to have neuroprotective effects in animal models of Parkinson's disease.

properties

Molecular Formula

C21H23N3O3S

Molecular Weight

397.5 g/mol

IUPAC Name

N-cyclopropyl-2-[2-[2-(2-methoxyphenoxy)ethylsulfanyl]benzimidazol-1-yl]acetamide

InChI

InChI=1S/C21H23N3O3S/c1-26-18-8-4-5-9-19(18)27-12-13-28-21-23-16-6-2-3-7-17(16)24(21)14-20(25)22-15-10-11-15/h2-9,15H,10-14H2,1H3,(H,22,25)

InChI Key

QEPKQSCHRFLIDR-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1OCCSC2=NC3=CC=CC=C3N2CC(=O)NC4CC4

Canonical SMILES

COC1=CC=CC=C1OCCSC2=NC3=CC=CC=C3N2CC(=O)NC4CC4

Origin of Product

United States

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